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Introduction

Poliumoside is a complex phenylethanoid glycoside that has been identified in various plant

species, notably from the genus Teucrium.[1][2][3][4] As a natural product, it holds potential for

pharmacological applications, making its precise structural characterization a critical step for

any research and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is

the most powerful and definitive technique for the complete structural elucidation of such

complex molecules in solution.[5] This application note provides a detailed overview and

experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR

experiments to determine the complete structure of Poliumoside, including the nature of its

constituent units, their connectivity, and relative stereochemistry.

Data Presentation: NMR Assignments for
Poliumoside
The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts is

fundamental to structural elucidation. The following data were assigned based on a

comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra

recorded in methanol-d₄ (CD₃OD).[1]
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Table 1: ¹H and ¹³C NMR Spectroscopic Data for Poliumoside (in CD₃OD).[1]
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Position
Aglycone
(Hydroxytry
rosol)

δ_C (ppm)
δ_H (ppm,
mult., J in
Hz)

Key HMBC
Correlation
s

Key NOESY
Correlation
s

1 131.6 - H-2, H-6, H-7 H-7, H-8

2 117.2 6.68 (d, 2.0) H-6, H-7 H-7

3 146.1 - H-2, H-5 -

4 144.8 - H-2, H-5, H-6 -

5 116.5 6.65 (d, 8.0) H-4, H-7 H-6

6 121.4
6.54 (dd, 8.0,

2.0)
H-2, H-4, H-7 H-5, H-7

7 72.3
3.95 (m),

3.71 (m)

C-1, C-2, C-

6, C-8
H-2, H-6, H-8

8 36.5 2.77 (t, 7.4)
C-1, C-7, Glc-

1'
H-7

Position
Central

Glucose (Glc)
δ_C (ppm)

δ_H (ppm,

mult., J in Hz)

Key HMBC

Correlations

Key NOESY

Correlations

1' 104.2 4.37 (d, 7.8)
C-8, C-2', C-

3', C-5'
H-3', H-5'

2' 76.2 3.45 (m) C-1', C-3' H-1', H-3'

3' 81.6 3.88 (t, 9.0)

C-1', C-2', C-

4', C-5', Rha-

1''

H-1', H-2', H-

4', H-5'

4' 71.5 4.89 (t, 9.5)
C-3', C-5', C-

6', Caff-9'''
H-3', H-5'

5' 76.5 3.63 (m)
C-1', C-3', C-

4', C-6'

H-1', H-3', H-

4', H-6'

6' 69.8 4.40 (m)
C-4', C-5',

Rha-1''''
H-5'
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Position
Rhamnose I

(Rha)
δ_C (ppm)

δ_H (ppm,

mult., J in Hz)

Key HMBC

Correlations

Key NOESY

Correlations

1'' 103.1 5.17 (d, 1.5)
C-3', C-2'', C-

3'', C-5''

H-2'', H-3'', H-

4'', H-5''

2'' 72.3 3.96 (m) C-1'', C-3'' H-1'', H-3''

3'' 72.1
3.65 (dd, 9.5,

3.3)

C-1'', C-2'', C-

4'', C-5''

H-1'', H-2'', H-

4''

4'' 73.9 3.33 (m)
C-3'', C-5'', C-

6''
H-3'', H-5''

5'' 70.8 3.55 (m)
C-1'', C-4'', C-

6''

H-1'', H-4'', H-

6''

6'' (CH₃) 18.4 1.09 (d, 6.2) C-4'', C-5'' H-5''

Position
Caffeoyl

Moiety (Caff)
δ_C (ppm)

δ_H (ppm,

mult., J in Hz)

Key HMBC

Correlations

Key NOESY

Correlations

1''' 127.8 -
H-2''', H-6''',

H-7'''
-

2''' 115.2 7.04 (d, 2.0) C-4''', C-6''' H-7'''

3''' 146.8 - H-2''', H-5''' -

4''' 149.8 - H-2''', H-5''' -

5''' 116.4 6.94 (d, 8.2) C-1''', C-3''' H-6'''

6''' 123.2
6.77 (dd, 8.2,

2.0)

C-1''', C-2''',

C-4'''
H-5'''

7''' 147.9 7.58 (d, 15.9)
C-1''', C-2''',

C-6''', C-8'''
H-2''', H-8'''

8''' 114.7 6.28 (d, 15.9) C-1''', C-9''' H-7'''

9''' (C=O) 168.4 - H-7''', H-8''' -

Position
Rhamnose II

(Rha)
δ_C (ppm)

δ_H (ppm,

mult., J in Hz)

Key HMBC

Correlations

Key NOESY

Correlations
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1'''' 102.4 4.52 (d, 1.6)
C-6', C-2'''',

C-3'''', C-5''''

H-2'''', H-3'''',

H-4'''', H-5''''

2'''' 72.5 3.79 (m) C-1'''', C-3'''' H-1'''', H-3''''

3'''' 72.2
3.66 (dd, 9.5,

3.3)

C-1'''', C-2'''',

C-4'''', C-5''''

H-1'''', H-2'''',

H-4''''

4'''' 74.0 3.34 (m)
C-3'''', C-5'''',

C-6''''
H-3'''', H-5''''

5'''' 71.7 3.99 (m)
C-1'''', C-4'''',

C-6''''

H-1'''', H-4'''',

H-6''''

6'''' (CH₃) 18.1 1.27 (d, 6.2) C-4'''', C-5'''' H-5''''

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Poliumoside are provided below.

Sample Preparation
Dissolution: Accurately weigh approximately 5-10 mg of purified Poliumoside.

Solvent: Dissolve the sample in 0.6 mL of high-purity deuterated methanol (methanol-d₄,

CD₃OD, 99.96 atom % D).

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Homogenization: Gently vortex the tube to ensure a homogeneous solution and allow any

microbubbles to dissipate.

NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a

cryoprobe for optimal sensitivity and resolution.

Protocol 2.2.1: 1D ¹H NMR
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Pulse Sequence: zg30 or similar standard 30° pulse sequence.

Solvent Signal Suppression: Not typically required for CD₃OD, but presaturation can be used

if a strong residual H₂O signal is present.

Spectral Width (SWH): 12-16 ppm (e.g., 6000-8000 Hz on a 500 MHz instrument).

Acquisition Time (AQ): 2-3 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 16-64 scans, depending on sample concentration.

Temperature: 298 K.

Referencing: The residual solvent signal of CD₃OD is referenced to δ_H 3.31 ppm.[6]

Protocol 2.2.2: 1D ¹³C NMR {¹H Decoupled}

Pulse Sequence: zgpg30 or similar pulse sequence with proton decoupling.

Spectral Width (SWH): 200-240 ppm (e.g., 25000-30000 Hz on a 125 MHz instrument).

Acquisition Time (AQ): 1-1.5 seconds.

Relaxation Delay (D1): 2-4 seconds.

Number of Scans (NS): 1024-4096 scans, depending on concentration.

Temperature: 298 K.

Referencing: The solvent signal of CD₃OD is referenced to δ_C 49.15 ppm.[6]

Protocol 2.2.3: 2D ¹H-¹H COSY (Correlation Spectroscopy)

Pulse Sequence: cosygpqf or similar gradient-selected, phase-sensitive sequence.

Spectral Width (SWH): 10-12 ppm in both F1 and F2 dimensions.
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Data Points (TD): 2048 in F2, 256-512 in F1.

Number of Scans (NS): 4-8 per increment.

Relaxation Delay (D1): 1.5-2 seconds.

Purpose: To identify scalar-coupled (J-coupled) protons, typically those separated by 2-3

bonds. This is crucial for tracing the spin systems within each sugar ring and the aliphatic

chains of the aglycone and caffeoyl moieties.

Protocol 2.2.4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Pulse Sequence: hsqcedetgpsisp2.3 or similar gradient-selected, edited sequence for

multiplicity determination (CH/CH₃ vs. CH₂).

Spectral Width (SWH): F2 (¹H): 10-12 ppm; F1 (¹³C): 160-180 ppm.

Data Points (TD): 1024 in F2, 256 in F1.

Number of Scans (NS): 8-16 per increment.

Relaxation Delay (D1): 1.5 seconds.

¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C

correlation). This experiment is essential for assigning the carbon spectrum based on the

proton assignments.

Protocol 2.2.5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Sequence: hmbcgplpndqf or similar gradient-selected sequence.

Spectral Width (SWH): F2 (¹H): 10-12 ppm; F1 (¹³C): 200-220 ppm.

Data Points (TD): 2048 in F2, 256-512 in F1.

Number of Scans (NS): 16-64 per increment.
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Relaxation Delay (D1): 2 seconds.

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to detect 2-4 bond correlations.

Purpose: To identify long-range (typically 2-4 bond) correlations between protons and

carbons. This is the key experiment for connecting the individual structural fragments

(aglycone, sugars, acyl group) by observing correlations across glycosidic linkages and ester

bonds.

Protocol 2.2.6: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Sequence: noesygpph or similar phase-sensitive, gradient-selected sequence.

Spectral Width (SWH): 10-12 ppm in both F1 and F2 dimensions.

Data Points (TD): 2048 in F2, 256-512 in F1.

Number of Scans (NS): 16-32 per increment.

Relaxation Delay (D1): 2 seconds.

Mixing Time (d8): 300-800 ms.

Purpose: To identify protons that are close in space (<5 Å), regardless of their bonding. This

experiment is critical for determining the relative stereochemistry of the sugar rings and the

spatial arrangement of the different moieties.

Visualization of Workflow and Structural
Correlations
The logical flow of experiments and the key correlations used to assemble the final structure of

Poliumoside are visualized below.
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Caption: Experimental workflow for the structural elucidation of Poliumoside.
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Key HMBC Correlations in Poliumoside
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Caption: Key HMBC correlations establishing the connectivity of Poliumoside fragments.

Summary of Structural Elucidation Logic
The structural elucidation of Poliumoside is a stepwise process where information from each

NMR experiment is layered to build the complete molecular picture.

¹H and COSY NMR: The aromatic and olefinic signals in the ¹H spectrum suggest the

presence of two substituted benzene rings and a trans-double bond, characteristic of the

hydroxytryrosol and caffeoyl moieties. The COSY spectrum reveals the proton-proton

coupling networks (spin systems) within each of the three sugar rings and the ethyl chain of

the aglycone.[1]

HSQC NMR: The HSQC spectrum provides the direct, one-bond correlation between every

proton and its attached carbon. This allows for the confident assignment of all protonated

carbons once the proton spectrum has been assigned. The edited HSQC further

distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

HMBC NMR: This is the most critical experiment for determining the overall connectivity. Key

long-range correlations establish the links between the individual units:[1]
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A correlation from the anomeric proton of Rhamnose I (H-1'') to the C-3' of the central

glucose confirms the Rha-(1→3)-Glc linkage.

A correlation from the anomeric proton of Rhamnose II (H-1'''') to the C-6' of the central

glucose confirms the Rha-(1→6)-Glc linkage.[1]

A correlation from H-4' of the central glucose to the carbonyl carbon of the caffeoyl group

(C-9''') establishes the ester linkage at the 4'-position.

A correlation from the methylene protons (H-8) of the hydroxytryrosol aglycone to the

anomeric carbon of the central glucose (C-1') confirms the glycosidic bond to the

aglycone.

NOESY NMR: The NOESY spectrum provides through-space correlations that help define

the 3D structure and confirm stereochemistry. For example, correlations between the

anomeric proton of a sugar and protons at the 3' and 5' positions of the same ring help

confirm its orientation and ring conformation. Spatial proximity between protons on different

structural units (e.g., between the aglycone and the central glucose) can provide insights into

the molecule's preferred conformation in solution.

Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR

spectroscopy provides a robust and definitive method for the complete structural elucidation of

complex natural products like Poliumoside. The protocols and data presented in this note

serve as a comprehensive guide for researchers in natural product chemistry, pharmacology,

and drug development, enabling the unambiguous characterization of Poliumoside and

related phenylethanoid glycosides. This detailed structural information is an indispensable

prerequisite for understanding its biological activity and for any further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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